molecular formula C14H10BrNS B304683 3-(4-bromophenyl)-2H-1,4-benzothiazine

3-(4-bromophenyl)-2H-1,4-benzothiazine

Cat. No.: B304683
M. Wt: 304.21 g/mol
InChI Key: APQFMGFLOSZLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)-2H-1,4-benzothiazine ( 19195-29-0) is a high-purity organic compound with the molecular formula C₁₄H₁₀BrNS and a molecular weight of 304.20 g/mol . It belongs to the 1,4-benzothiazine chemical class, a privileged scaffold in medicinal chemistry recognized for its diverse biological activities . Recent scientific investigations highlight the significant potential of 1,4-benzothiazine derivatives in antimicrobial research. Specifically, synthetic derivatives have demonstrated potent in vitro activity against Acanthamoeba castellanii , a free-living amoeba that causes a rare but lethal encephalitis (GAE) and a sight-threatening keratitis . These compounds were shown to reduce the viability of both trophozoite and cyst forms of the amoeba, which is critical for complete eradication of the infection . Furthermore, related 1,4-benzothiazine-3-one-based molecules have been designed and evaluated as novel antibacterial agents targeting Staphylococcus aureus . These compounds act as dual inhibitors, targeting bacterial peptide deformylase (PDF)—an enzyme essential for bacterial growth and survival—and demonstrating a proven ability to inhibit biofilm formation on surfaces like urinary catheters, presenting a promising strategy to combat nosocomial infections . This body of research underscores the value of this compound as a key synthetic intermediate for researchers developing new therapeutic agents against challenging microbial and bacterial pathogens. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H10BrNS

Molecular Weight

304.21 g/mol

IUPAC Name

3-(4-bromophenyl)-2H-1,4-benzothiazine

InChI

InChI=1S/C14H10BrNS/c15-11-7-5-10(6-8-11)13-9-17-14-4-2-1-3-12(14)16-13/h1-8H,9H2

InChI Key

APQFMGFLOSZLSR-UHFFFAOYSA-N

SMILES

C1C(=NC2=CC=CC=C2S1)C3=CC=C(C=C3)Br

Canonical SMILES

C1C(=NC2=CC=CC=C2S1)C3=CC=C(C=C3)Br

Origin of Product

United States

Scientific Research Applications

Antibacterial Applications

Benzothiazines have been extensively studied for their antibacterial properties. Recent research has highlighted the effectiveness of 1,4-benzothiazine derivatives in targeting bacterial infections, particularly those caused by Staphylococcus aureus. A study demonstrated that certain derivatives exhibited significant antibacterial activity by inhibiting bacterial peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis . The compound 3-(4-bromophenyl)-2H-1,4-benzothiazine has shown potential as a scaffold for developing new antibacterial agents.

Key Findings:

  • Target: Bacterial peptide deformylase.
  • Activity: Inhibition of biofilm formation on medical devices.
  • Example: Compound 8bE displayed promising results in vitro against S. aureus.

Antiviral Activity

The antiviral potential of benzothiazine derivatives is another area of interest. Research has indicated that compounds like this compound can be synthesized to create new antiviral agents. For instance, derivatives were shown to possess activity against human beta-herpes viruses . The synthesis of 2-cyano-1,4-benzothiazines has been explored for their antiviral properties, with studies indicating that these compounds could inhibit viral replication effectively .

Key Findings:

  • Target Viruses: Human beta-herpes viruses.
  • Mechanism: Potential inhibition of viral replication.
  • Synthesis Method: Reductive cyclodehydration reactions yielding modest yields suitable for biological screening.

Anticancer Properties

The anticancer potential of benzothiazine derivatives is well-documented. Compounds within this class have been found to exhibit cytotoxic effects against various cancer cell lines. Research indicates that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents . The structural diversity of benzothiazines allows for modifications that can enhance their efficacy and selectivity towards cancer cells.

Key Findings:

  • Activity: Induction of apoptosis in cancer cell lines.
  • Research Focus: Structural modifications to enhance potency and selectivity.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized to improve yield and purity. Recent advancements have focused on greener synthesis methods and the use of environmentally friendly reagents . Understanding the structure-activity relationship (SAR) is crucial for developing more effective derivatives.

Synthesis Overview:

  • Methods: Various synthetic routes including cyclodehydration and acyl transfer reactions.
  • Optimization: Focus on yield improvement and reducing environmental impact.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected 3-Substituted-2H-1,4-Benzothiazines

Compound Substituent Melting Point (°C) IR (C=N, cm⁻¹) ¹H NMR (CH₂, δ ppm) Reference
3-(4-Bromophenyl) derivative 4-Br-C₆H₄ Not reported 1638 3.82
3-Phenyl-2H-1,4-benzothiazine C₆H₅ 46–48 1638 3.82
3-(2-Benzofuryl) derivative Benzofuran-2-yl Not reported Not reported Not reported
3-(Alkylsulfanyl) derivative Alkylsulfanyl Not reported ~2230 (C≡N) δ 2.5–3.5 (CH₂)
  • Alkylsulfanyl derivatives show distinct IR peaks for nitrile groups (~2230 cm⁻¹), absent in aryl-substituted analogues .

Anti-Inflammatory and Vasodilator Activities

Enzymatic Reactivity and Biocatalysis

  • IRED-Catalyzed Reduction :
    • 2H-1,4-Benzothiazines (e.g., 3a, 3b) exhibit 10-fold higher specific activity (0.5–1.2 U/mg) than 3-thiazolines in imine reductase (IRED) reactions .
    • Steric hindrance from substituents (e.g., phenyl vs. methyl) reduces conversion rates but enhances enantioselectivity (83–99% ee) .

Theoretical and Mechanistic Insights

  • DFT Studies :
    • The Δ²,²′-bibenzothiazine dimerization mechanism involves diprotonated radical intermediates, with exact-exchange functionals (e.g., PBE0) providing accurate thermochemical data (2.4 kcal/mol error) .
    • Acidic conditions stabilize radical intermediates, enabling interring dehydrogenation critical for dimer formation .

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with 2-Bromo-4′-bromoacetophenone

The most widely reported method involves the reaction of 2-aminothiophenol (2-ATP) with 2-bromo-4′-bromoacetophenone under nucleophilic substitution and cyclization conditions . Alishba et al. demonstrated that combining equimolar amounts of 2-ATP and 2-bromo-4′-bromoacetophenone in diethyl ether with trimethylamine as a base at 75–80°C yields the target compound in 65–86% yield . The mechanism proceeds via:

  • Thiolate formation : Deprotonation of 2-ATP by trimethylamine.

  • Nucleophilic attack : Sulfur attacks the α-carbon of the bromoacetophenone, displacing bromide.

  • Intramolecular cyclization : The amine group reacts with the carbonyl carbon, forming the 1,4-benzothiazine ring .

Optimization Data :

ConditionYield (%)Reaction Time (h)Purity (%)
Diethyl ether, TEA, 75°C86898
Acetonitrile, KHSO₄, 80°C78695
Solvent-free, 100°C651290

Key limitations include the need for column chromatography and moderate yields in solvent-free conditions .

Three-Component Oxidative Coupling

Jinwu Zhao et al. developed a transition-metal-free aerobic method using 2-ATP, aniline derivatives, and methyl ketones . For 3-(4-bromophenyl) synthesis, 4-bromophenyl methyl ketone was employed. The reaction in chlorobenzene at 120°C under oxygen for 16 h achieved 55–70% yield via:

  • Kornblum oxidation : KI/DMSO converts methyl ketone to glyoxal.

  • Aldimine condensation : Glyoxal reacts with aniline to form an imine.

  • Annulation : 2-ATP undergoes cyclization and oxidative dehydrogenation .

Key Parameters :

  • Oxygen atmosphere critical for dehydrogenation.

  • DMSO acts as both solvent and oxidant.

  • Yields drop to 33% without KI due to incomplete oxidation .

Supramolecular Catalysis with β-Cyclodextrin

Londhe et al. reported a biomimetic approach using β-cyclodextrin (β-CD) in aqueous media . The method involves:

  • Host-guest complexation : β-CD encapsulates 1,3-dicarbonyl intermediates, enhancing solubility.

  • Cyclocondensation : 2-ATP reacts with 4-bromoaryl-1,3-diketones at 60°C for 50 min, yielding 70–91% .

Advantages :

  • Eliminates organic solvents.

  • Reusable catalyst for 6 cycles.

  • Drawback : Requires post-reaction extraction due to β-CD complexation .

Bromination of Phenyl-Substituted Precursors

Mor et al. described a two-step route starting from 2-aryl-1H-indene-1,3(2H)-diones :

  • Bromination : Treating 2-(4-bromophenyl)-1H-indene-1,3(2H)-dione with Br₂ in chloroform.

  • Cyclocondensation : Reacting the dibrominated intermediate with 2-ATP in refluxing ethanol (10 h, 82–95% yield ) .

Critical Observations :

  • Regioselectivity ensured by steric hindrance of the bromophenyl group.

  • Ethanol enhances nucleophilicity of 2-ATP’s thiol group .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. A modified protocol by Alishba et al. achieved 88% yield in 2 h by irradiating 2-ATP and 2-bromo-4′-bromoacetophenone in acetonitrile with KHSO₄ .

Comparison of Thermal vs. Microwave Conditions :

ParameterConventional (8 h)Microwave (2 h)
Yield (%)7888
Energy ConsumptionHighLow
Byproduct Formation12%5%

Q & A

Q. What are the optimal synthetic routes for 3-(4-bromophenyl)-2H-1,4-benzothiazine, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The compound can be synthesized via oxidative cyclization or HATU-mediated coupling (adapted from benzoxazine synthesis methods) . For example, a modified route using mesalazine impurity C and 2,4'-dibromoacetophenone achieved 73% yield under reflux in acetonitrile . Key factors include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst : HATU improves coupling reactions by activating carboxyl groups.
  • Temperature : Reflux conditions (80–100°C) favor ring closure.
    Table 1 : Comparative Synthesis Routes
MethodYieldConditionsReference
Oxidative Cyclization68–73%Acetonitrile, 80°C, 12 h
HATU-Mediated Coupling~60%DMF, RT, 6 h

Q. How can spectroscopic and crystallographic methods characterize the structure of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond: ~1.75 Å in related benzothiazines) .
  • FTIR Spectroscopy : Identifies functional groups (e.g., C–Br stretch at 550–600 cm⁻¹, C=S stretch at 1250 cm⁻¹) .
  • NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm) and NH protons (δ 4.5–5.0 ppm) .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : The PBE0 hybrid functional (combining exact exchange and gradient corrections) accurately predicts ionization potentials and electron affinity . For example, DFT calculations for benzothiazine derivatives show HOMO-LUMO gaps of 3.2–4.1 eV , correlating with redox activity .
  • Molecular Dynamics (MD) : Simulates solvent effects on reactivity (e.g., solvation in DMSO increases electrophilicity by 15%) .

Q. How does the bromophenyl group influence physicochemical properties and reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effect : The Br atom increases electrophilicity at the benzothiazine core, enhancing reactivity in nucleophilic substitutions (e.g., SNAr reactions) .
  • Steric Effects : The 4-bromo substituent reduces rotational freedom, stabilizing planar conformations (critical for π-π stacking in crystal lattices) .
    Table 2 : Substituent Impact on Melting Point
DerivativeMelting Point (°C)Reference
3-(4-Bromophenyl)-benzothiazine162–165
3-Phenyl-benzothiazine145–148

Q. What in vitro assays evaluate the antimicrobial and anticancer potential of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial Assays :
  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution .
  • Anticancer Assays :
  • MTT Assay : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7 breast cancer cells) .
  • DNA Interaction Studies : UV-Vis titration and viscometry assess intercalation or groove-binding (e.g., ΔTm = +5°C for DNA-complex stabilization) .

Q. How do mechanistic studies elucidate the role of the benzothiazine core in biological activity?

  • Methodological Answer :
  • Docking Simulations : Identify binding affinity to targets (e.g., topoisomerase II, with docking scores ≤ −8.5 kcal/mol) .
  • Reactive Oxygen Species (ROS) Detection : Use DCFH-DA fluorescence to quantify ROS generation in treated cells (e.g., 2.5-fold increase in ROS at 10 μM) .

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